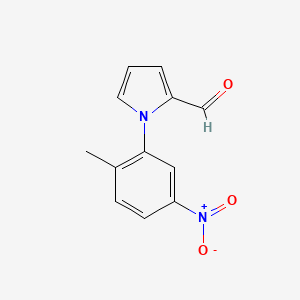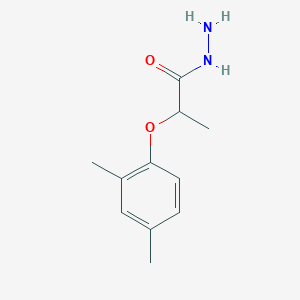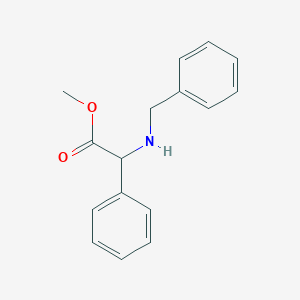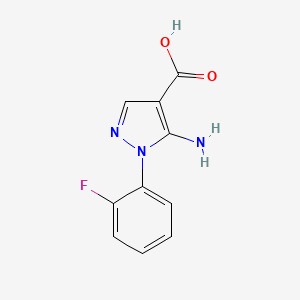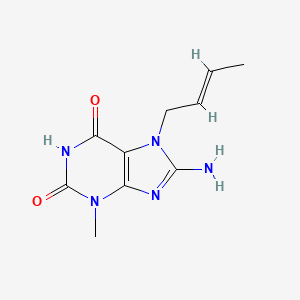
(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is not directly mentioned in the search results. However, it seems to be related to a class of compounds known as STING agonists1. These compounds have shown promise as anti-tumor agents in preclinical studies1.
Synthesis Analysis
The exact synthesis process for “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is not available in the search results. However, a related compound was synthesized through a process involving the addition of sodium ethoxide (NaOEt) to a solution of a similar compound in tetrahydrofuran (THF)1.Molecular Structure Analysis
The molecular structure of “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is not directly provided in the search results. However, related compounds such as STING agonists have been studied1.Chemical Reactions Analysis
The specific chemical reactions involving “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” are not detailed in the search results. However, a related compound underwent a reaction involving the addition of NaOEt1.Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis and utilization of similar purine diones, focusing on the protective group strategy for the synthesis of various substituted purine diones, are extensively studied. For example, the use of thietanyl as a protective group in the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones demonstrates a novel route for synthesizing purine derivatives (Khaliullin & Shabalina, 2020).
- Research on the structural elucidation of similar purine derivatives provides insights into their potential applications in drug development. For instance, the structural analysis of 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline reveals the purine skeleton's planarity and the morpholine ring's chair conformation, which may impact their biological interactions (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Potential Therapeutic Applications
- Similar compounds have shown promise in pharmacological studies. For example, the antidepressant properties of 3-methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione have been explored, indicating potential applications in mental health treatments (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
- The modification of the purine core, as seen in 8-alkylamino derivatives, has been linked to cardiovascular activity, showcasing another possible therapeutic use for these compounds (Chłoń-Rzepa et al., 2004).
Safety And Hazards
The safety and hazards associated with “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” are not provided in the search results.
Zukünftige Richtungen
The future directions for the study of “(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” are not directly mentioned in the search results. However, STING agonists, which are related compounds, have shown promise as anti-tumor agents in preclinical studies1. This suggests that further research into these compounds could be beneficial.
Eigenschaften
IUPAC Name |
8-amino-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-4H,5H2,1-2H3,(H2,11,12)(H,13,16,17)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLJRBWKPRBBGP-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1N)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1N)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


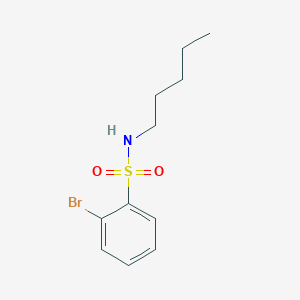

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)


![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)
